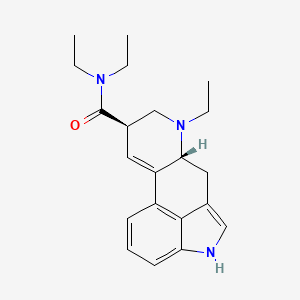

N-Ethylnorlysergic acid N,N-diethylamide

描述

N-Ethylnorlysergic acid N,N-diethylamide is a synthetic compound belonging to the lysergamide class It is structurally related to lysergic acid diethylamide, a well-known psychedelic substance

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylnorlysergic acid N,N-diethylamide typically involves the following steps:

Starting Material: The synthesis begins with lysergic acid, which is a naturally occurring compound found in certain fungi.

Ethylation: The lysergic acid undergoes ethylation to introduce the ethyl group at the nitrogen position.

Amidation: The ethylated lysergic acid is then subjected to amidation with diethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the process likely involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

化学反应分析

Types of Reactions

N-Ethylnorlysergic acid N,N-diethylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.

科学研究应用

N-Ethylnorlysergic acid N,N-diethylamide has several scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry for studying the properties of lysergamides.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on mental health disorders.

Industry: The compound may have applications in the development of new materials or chemical processes.

作用机制

The mechanism of action of N-Ethylnorlysergic acid N,N-diethylamide involves its interaction with various neurotransmitter receptors in the brain. It primarily targets serotonin receptors, particularly the 5-HT2A receptor, which is known to play a role in mood regulation and perception. The compound’s binding to these receptors leads to altered neurotransmission and subsequent changes in perception, mood, and cognition.

相似化合物的比较

Similar Compounds

Lysergic Acid Diethylamide: Structurally similar but lacks the ethyl group at the nitrogen position.

N-Ethyl-N-isopropyllysergamide: An isomer with similar properties but different substitution patterns.

Ergoline Derivatives: Other compounds in the ergoline family with varying substitutions and biological activities.

Uniqueness

N-Ethylnorlysergic acid N,N-diethylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

N-Ethylnorlysergic acid N,N-diethylamide, commonly known as ETH-LAD, is a psychedelic compound belonging to the lysergamide family. It is structurally related to lysergic acid diethylamide (LSD) and has garnered interest for its psychoactive properties, which are similar yet distinct from those of LSD. This article explores the biological activity of ETH-LAD, focusing on its pharmacological effects, receptor interactions, and comparative studies with other hallucinogens.

ETH-LAD is characterized by the following chemical properties:

- IUPAC Name : 6-ethyl-6-norlysergic acid diethylamide

- Molecular Formula : C21H27N3O

- Molar Mass : 337.467 g/mol

- CAS Number : [1441661-03-6]

Structural Characteristics

ETH-LAD features an ethyl group at the N6 position, differentiating it from LSD, which has a methyl group at this position. This modification is believed to influence its potency and effects.

Receptor Binding Affinity

ETH-LAD exhibits high affinity for several serotonin receptors, particularly the 5-HT2A receptor, which is crucial for mediating psychedelic effects. The binding affinity (Ki) of ETH-LAD for the 5-HT2A receptor has been reported to be approximately 5.1 nM, indicating a strong interaction that likely contributes to its psychoactive properties .

Psychoactive Effects

ETH-LAD is known to produce hallucinogenic effects in humans at doses ranging from 20 to 150 micrograms, slightly lower than those required for LSD . In preclinical studies, ETH-LAD demonstrated significant activity in rodent models, inducing head-twitch responses (HTR) similar to those seen with other serotonergic psychedelics. The effective dose (ED50) for inducing HTR in mice was found to be approximately 132.8 nmol/kg .

Comparative Studies

In comparative studies with other lysergamides such as N-ethyl-N-isopropyllysergamide (EIPLA) and N-methyl-N-propyl lysergamide (LAMPA), ETH-LAD displayed comparable or enhanced potency in eliciting head-twitch responses. For instance, EIPLA had an ED50 of 234.6 nmol/kg, while LAMPA's ED50 was around 421.7 nmol/kg . These findings suggest that ETH-LAD may be more potent than some of its analogs.

Human Trials

Clinical observations have indicated that users report experiences with ETH-LAD that are less intense than those associated with LSD but still significantly impactful. Users describe the experience as more manageable and less overwhelming, which may make it more appealing in therapeutic contexts .

Animal Studies

In animal models, particularly rats and rabbits, ETH-LAD has been shown to produce hyperthermic effects similar to those of LSD. It also exhibited greater oxytocic activity in isolated rat uterine studies compared to LSD . These findings are critical for understanding the potential therapeutic applications of ETH-LAD.

Analytical Techniques

The characterization of ETH-LAD has been facilitated through various analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for determining the purity and identity of the compound.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed for detecting trace amounts in biological samples.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Utilized for structural elucidation.

These techniques have provided insights into the pharmacokinetics and metabolic pathways of ETH-LAD, although comprehensive data remain limited compared to more established psychedelics like LSD .

属性

IUPAC Name |

(6aR,9R)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-4-23(5-2)21(25)15-10-17-16-8-7-9-18-20(16)14(12-22-18)11-19(17)24(6-3)13-15/h7-10,12,15,19,22H,4-6,11,13H2,1-3H3/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNOUXJLOHVSMQ-DNVCBOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215823 | |

| Record name | ETH-LAD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65527-62-0 | |

| Record name | Ergoline-8-carboxamide, 9,10-didehydro-N,N,6-triethyl-, (8β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65527-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETH-LAD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065527620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETH-LAD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLNORLYSERGIC ACID N,N-DIETHYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Z2736X9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。